molecular formula C17H18BrNOS B2373142 2-(4-bromophenylthio)-N-[4-(methylethyl)phenyl]acetamide CAS No. 329080-20-8

2-(4-bromophenylthio)-N-[4-(methylethyl)phenyl]acetamide

Cat. No.: B2373142
CAS No.: 329080-20-8
M. Wt: 364.3
InChI Key: KFRPHAKIBGWXGP-UHFFFAOYSA-N
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Description

2-(4-Bromophenylthio)-N-[4-(methylethyl)phenyl]acetamide is an organic compound with a complex structure, featuring a bromophenylthio group and a methylethylphenyl group attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromophenylthio)-N-[4-(methylethyl)phenyl]acetamide typically involves the reaction of 4-bromothiophenol with an appropriate acetamide derivative under controlled conditions. The reaction is often catalyzed by a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product. The reaction can be summarized as follows:

    Starting Materials: 4-bromothiophenol and N-[4-(methylethyl)phenyl]acetamide.

    Catalyst: Sodium hydroxide or potassium carbonate.

    Reaction Conditions: Heating the reaction mixture to a suitable temperature (e.g., 80-100°C) for several hours.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromophenylthio)-N-[4-(methylethyl)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The bromophenylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to remove the bromine atom, yielding a phenylthio derivative.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Amines, thiols, palladium-catalyzed coupling reactions.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Phenylthio derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-Bromophenylthio)-N-[4-(methylethyl)phenyl]acetamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-bromophenylthio)-N-[4-(methylethyl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The bromophenylthio group can interact with biological macromolecules, potentially inhibiting or modulating their activity. The compound may also affect cellular signaling pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Chlorophenylthio)-N-[4-(methylethyl)phenyl]acetamide
  • 2-(4-Methylphenylthio)-N-[4-(methylethyl)phenyl]acetamide
  • 2-(4-Fluorophenylthio)-N-[4-(methylethyl)phenyl]acetamide

Uniqueness

2-(4-Bromophenylthio)-N-[4-(methylethyl)phenyl]acetamide is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity compared to its chloro, methyl, and fluoro analogs. The bromine atom can participate in specific interactions, such as halogen bonding, which can enhance the compound’s binding affinity to biological targets.

Properties

IUPAC Name

2-(4-bromophenyl)sulfanyl-N-(4-propan-2-ylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18BrNOS/c1-12(2)13-3-7-15(8-4-13)19-17(20)11-21-16-9-5-14(18)6-10-16/h3-10,12H,11H2,1-2H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFRPHAKIBGWXGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)CSC2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18BrNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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